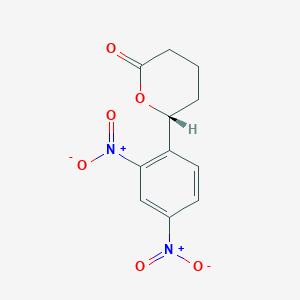
(6R)-6-(2,4-Dinitrophenyl)oxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-(2,4-Dinitrophenyl)oxan-2-one: is a chemical compound characterized by the presence of a dinitrophenyl group attached to an oxan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(2,4-Dinitrophenyl)oxan-2-one typically involves the reaction of a suitable oxan-2-one precursor with 2,4-dinitrophenyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-(2,4-Dinitrophenyl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield (6R)-6-(2,4-diaminophenyl)oxan-2-one.
Scientific Research Applications
(6R)-6-(2,4-Dinitrophenyl)oxan-2-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (6R)-6-(2,4-Dinitrophenyl)oxan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The dinitrophenyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. The oxan-2-one ring may also play a role in stabilizing the compound and facilitating its interactions.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-(2,4-Diaminophenyl)oxan-2-one: A reduced form of the compound with amino groups instead of nitro groups.
(6R)-6-(2,4-Dinitrophenyl)oxan-2-thione: A sulfur analog with a thione group replacing the oxan-2-one oxygen.
Uniqueness
(6R)-6-(2,4-Dinitrophenyl)oxan-2-one is unique due to its combination of a dinitrophenyl group and an oxan-2-one ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61520-99-8 |
|---|---|
Molecular Formula |
C11H10N2O6 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
(6R)-6-(2,4-dinitrophenyl)oxan-2-one |
InChI |
InChI=1S/C11H10N2O6/c14-11-3-1-2-10(19-11)8-5-4-7(12(15)16)6-9(8)13(17)18/h4-6,10H,1-3H2/t10-/m1/s1 |
InChI Key |
UWKKBCWZSNCNQJ-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](OC(=O)C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CC(OC(=O)C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















